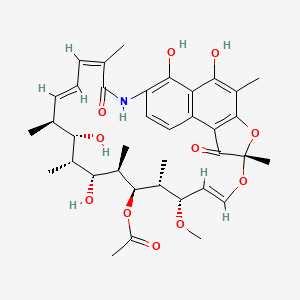
4-Deoxyrifamycin SV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxyrifamycin SV is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacterial pathogens. Rifamycins, including this compound, are primarily used to treat diseases such as tuberculosis and leprosy . This compound is derived from the bacterium Amycolatopsis mediterranei and belongs to the ansamycin family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyrifamycin SV involves treating 4-deoxy-diazo-rifamycin S, dissolved in solvents like acetone or tetrahydrofuran, at temperatures between 15 and 30ºC . This process ensures the formation of the desired compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation using Amycolatopsis mediterranei. This method has been optimized to enhance yields through mutational strain improvement and process optimization . Factors such as temperature, agitation, inoculum level, and fermentation period are carefully controlled to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Deoxyrifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. For instance, the oxidation of this compound can be achieved using reagents like hydrogen peroxide or potassium permanganate under controlled conditions .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as rifampicin, rifabutin, and rifapentine. These derivatives are widely used in clinical settings for their enhanced antibacterial properties .
Applications De Recherche Scientifique
4-Deoxyrifamycin SV has a wide range of scientific research applications:
Mécanisme D'action
4-Deoxyrifamycin SV exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase of prokaryotes. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting bacterial growth and replication . The compound binds strongly to the RNA polymerase, ensuring a potent and sustained antibacterial effect .
Comparaison Avec Des Composés Similaires
4-Deoxyrifamycin SV is unique among rifamycin derivatives due to its specific chemical structure and properties. Similar compounds include:
Rifampicin: Known for its broad-spectrum antibacterial activity and commonly used to treat tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another derivative with enhanced activity against tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and other gastrointestinal infections.
Compared to these compounds, this compound offers unique advantages in terms of its specific activity and stability, making it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
16784-11-5 |
|---|---|
Formule moléculaire |
C37H47NO11 |
Poids moléculaire |
681.8 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C37H47NO11/c1-17-11-10-12-18(2)36(45)38-25-14-13-24-27(32(25)43)31(42)22(6)34-28(24)35(44)37(8,49-34)47-16-15-26(46-9)19(3)33(48-23(7)39)21(5)30(41)20(4)29(17)40/h10-17,19-21,26,29-30,33,40-43H,1-9H3,(H,38,45)/b11-10+,16-15+,18-12-/t17-,19+,20+,21+,26-,29-,30+,33+,37-/m0/s1 |
Clé InChI |
ZGXOTNGRBLIADW-FGNWBLSVSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















